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molecular formula C13H13N B1593851 1,2,3,4-Tetrahydroacridine CAS No. 3295-64-5

1,2,3,4-Tetrahydroacridine

Cat. No. B1593851
M. Wt: 183.25 g/mol
InChI Key: RXBYRTSOWREATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000278

Procedure details

A solution of isatin (40 g. 0.272 mol) in 30% aqueous potassium hydroxide (160 ml., 1.5 mol.) was added to a solution of cyclohexanone (69.7 g. 0.712 mol.) in ethanol (300 ml.) and the mixture heated at reflux with stirring for 10 hours. The ethanol was removed in vacuo and the residue dissolved in water (400 ml.) and extracted with ether (3 × 50 ml.). The aqueous phase was acidified with acetic acid and the resultant solid was washed with water, dried and heated at 310° C in a Wood's metal bath for 35 minutes. The cooled melt was diluted with 2N HCl (200 ml.) and extracted with chloroform (2 × 200 ml.) and the extracts discarded. The aqueous phase was adjusted to pH 9.0 with sodium carbonate and extracted with ethyl acetate (4 × 100 ml.) The combined extracts were washed with brine, dried and the solvent removed and the residual oily solid recrystallised from (bp 40°-60°) petrolum ether to give 1,2,3,4-tetrahydroacridine as colourless needles (38 g.). A sample (1 g.) was dissolved in anhydrous ether and treated with ethereal hydrogen chloride. The resultant solid was removed and recrystallised from isopropanol to give 1,2,3,4-tetrahydroacridine hydrochloride quarter hydrate as colourless needles m.p. 232° C. (Found C,70.2; H,6.5; N,5.9, C13H13N.HCl. 1/4H2O requires: C,69.7; H, 6.5; N, 6.2%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=O.[OH-].[K+].[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1>C(O)C>[CH2:7]1[C:6]2[C:11](=[N:1][C:16]3[C:2]([CH:4]=2)=[CH:18][CH:19]=[CH:14][CH:15]=3)[CH2:10][CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
160 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
69.7 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
310 °C
Stirring
Type
CUSTOM
Details
with stirring for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (400 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3 × 50 ml.)
WASH
Type
WASH
Details
the resultant solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The cooled melt was diluted with 2N HCl (200 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2 × 200 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 × 100 ml.) The combined extracts
WASH
Type
WASH
Details
were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
the residual oily solid recrystallised from (bp 40°-60°) petrolum ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1CCCC2=NC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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